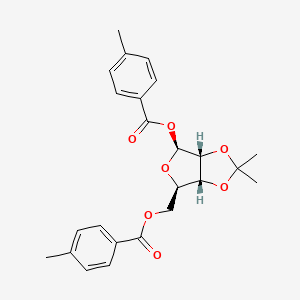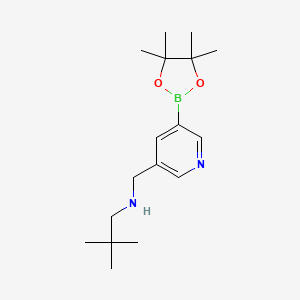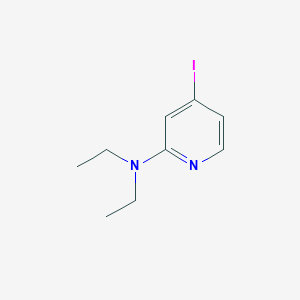
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride
説明
“4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C6H8N2 . It is structurally similar to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” can be analyzed using its molecular formula C6H8N2 . The structure can also be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” can be analyzed using its molecular formula C6H8N2 . More detailed information about its properties may be available in databases such as the NIST Chemistry WebBook .科学的研究の応用
Synthesis of Functional Ligands
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is utilized in the synthesis of various functional ligands. For instance, it has been used to create 4-functionalized terdendate pyridine-based ligands with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. These ligands act as terdendate ligands for metal ions, offering a broad spectrum of applications in metal coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Synthesis of Neurological Disorder Therapeutics
The compound plays a crucial role in the synthesis of important intermediates for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. Its synthesis and stability have been studied extensively, highlighting its importance in pharmaceutical research (Capon, Avery, Purdey, & Abell, 2020).
Anti-Infective Activity
Research has been conducted on the structural modification of pyridoxal, leading to the creation of new 4-chloro- and 4-alkyl(dialkyl)aminomethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines. These compounds exhibit significant protistocidal and moderate antibacterial activities, making them potential candidates for anti-infective drugs (Zubenko et al., 2020).
Catalytic Applications
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The study of its reaction mechanism has provided insights into efficient catalytic processes in organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Corrosion Inhibition
The compound has been evaluated for its corrosion inhibition properties on mild steel in hydrochloric acid. Its effectiveness as a mixed-type inhibitor and the thermodynamics of its adsorption process have been investigated, suggesting its potential use in industrial applications (Xu et al., 2015).
Synthesis of Heterocyclic Compounds
It has been instrumental in the synthesis of heterocyclic compounds like furo[3,4-c]pyridines, which have potential applications in drug discovery and organic chemistry (Арустамова & Пивень, 2013).
Magnetic and Optical Properties
The compound has been utilized in the creation of a new family of Ln(III)(9) clusters with interesting magnetic and optical properties, such as single-molecule magnetism and photoluminescence, opening doors to advanced materials science applications (Alexandropoulos et al., 2011).
特性
IUPAC Name |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIMOMCHUUZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725570 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride | |
CAS RN |
943751-21-1 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(AMINOMETHYL)-2(1H)-PYRIDINONE, HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















